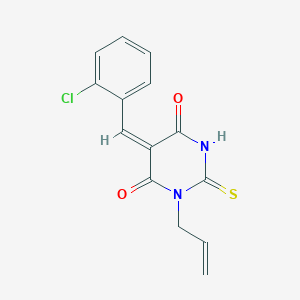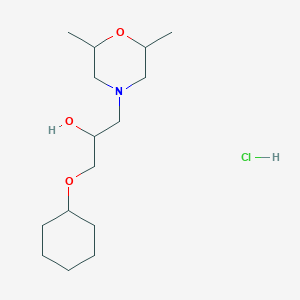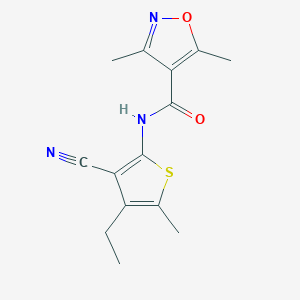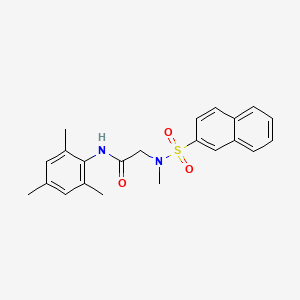![molecular formula C14H17F3N2O4S B4775865 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4775865.png)
1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide
Vue d'ensemble
Description
1-(Methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide, also known as JNJ-1930942, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized by researchers at Janssen Research & Development, LLC, and has since been the subject of numerous studies investigating its mechanism of action and potential uses in various fields.
Mécanisme D'action
1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide acts as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, a receptor that plays a key role in pain sensation. By blocking the activity of TRPV1, this compound can reduce the transmission of pain signals, leading to a reduction in pain sensation. This mechanism of action has been extensively studied and is well-understood, making this compound an attractive target for further research.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models. In addition to reducing neuropathic pain, this compound has also been shown to reduce inflammation and hyperalgesia, two key factors in the development and maintenance of chronic pain. These effects are thought to be mediated by the blockade of TRPV1 channels, which play a key role in both pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a small molecule drug, making it easy to administer and study in animal models. It also has a well-understood mechanism of action, allowing researchers to design experiments that target specific aspects of pain and inflammation. However, there are also some limitations to using this compound in lab experiments. Its potency and selectivity for TRPV1 may limit its use in studying other pain pathways, and its potential side effects on other physiological processes must be carefully considered.
Orientations Futures
There are several potential future directions for research on 1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists, which could lead to the development of more effective pain therapies. Another area of research is the investigation of this compound's potential uses in other fields, such as cancer therapy or neurodegenerative diseases. Overall, this compound is a promising compound with many potential applications, and further research is needed to fully understand its therapeutic potential.
Applications De Recherche Scientifique
1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide has been the subject of several scientific studies investigating its potential uses in various fields. One area of research has focused on its potential as a treatment for neuropathic pain, a chronic condition that affects millions of people worldwide. Studies have shown that this compound can effectively reduce neuropathic pain in animal models, making it a promising candidate for further development as a therapeutic agent.
Propriétés
IUPAC Name |
1-methylsulfonyl-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O4S/c1-24(21,22)19-8-6-10(7-9-19)13(20)18-11-2-4-12(5-3-11)23-14(15,16)17/h2-5,10H,6-9H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOGMYRTJJWBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cycloheptylurea](/img/structure/B4775795.png)
![[1-(2-{[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]amino}-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B4775798.png)

![methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4775825.png)
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B4775831.png)

![ethyl N-{[(2-thienylmethyl)amino]carbonyl}-beta-alaninate](/img/structure/B4775876.png)
![4-(4-chloro-2-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4775883.png)
![5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4775890.png)
![1-(2-methoxyphenyl)-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4775896.png)
![N-{3-[N-(2,4-dichlorobenzoyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4775903.png)

![2,5-dichloro-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4775910.png)
